molecular formula C13H24N2O B030406 Cuscohygrine CAS No. 454-14-8

Cuscohygrine

Cat. No.: B030406
CAS No.: 454-14-8
M. Wt: 224.34 g/mol
InChI Key: ZEBIACKKLGVLFZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Cuscohygrine is involved in various biochemical reactions. It is a simple molecule and its structure has been decided by its degradations and reactions . It is an oil that can be distilled without decomposition only in vacuum . It is soluble in water . It also forms a crystalline trihydrate which melts at 40–41 °C .

Cellular Effects

It is known that this compound usually occurs along with other, more potent alkaloids such as atropine or cocaine , which can have significant effects on various types of cells and cellular processes.

Molecular Mechanism

It is known that it is a bis N-methyl pyrrolidine alkaloid , suggesting that it may interact with biomolecules in a similar manner to other pyrrolidine alkaloids.

Temporal Effects in Laboratory Settings

It is known that this compound is an oil that can be distilled without decomposition only in vacuum , suggesting that it may be stable over time under certain conditions.

Dosage Effects in Animal Models

It is known that this compound usually occurs along with other, more potent alkaloids such as atropine or cocaine , which can have significant effects at different dosages.

Metabolic Pathways

This compound is involved in the metabolic pathway of ornithine . Ornithine is methylated to N-methylornithine and when decarboxylated, becomes N-methylputrescine . 4-methylaminobutanal is yielded from the oxidation of the primary amino-group . 4-methylaminobutanal then cyclizes to an N-methyl-l-pyrrolinium salt . The condensation of the pyrrolinium salt with acetoacetyl coenzyme A yields hygrine . Finally, the condensation of the hygrine molecule with another molecule of pyrrolidinium salt yields this compound .

Transport and Distribution

It is known that this compound is soluble in water , suggesting that it may be able to move freely within the aqueous environment of the cell.

Subcellular Localization

Given its solubility in water , it is likely that it can be found throughout the cell.

Properties

IUPAC Name

1,3-bis(1-methylpyrrolidin-2-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBIACKKLGVLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC(=O)CC2CCCN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cuscohygrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030290
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

454-14-8
Record name Cuscohygrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030290
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

40 - 41 °C
Record name Cuscohygrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030290
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of cuscohygrine?

A1: this compound has a molecular formula of C13H24N2O and a molecular weight of 224.34 g/mol.

Q2: Are there any spectroscopic data available to characterize this compound?

A2: Researchers often utilize techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to analyze and quantify this compound in plant extracts and biological samples [, , , , , , , ]. Additionally, infrared (IR) spectroscopy can be used to confirm the presence of characteristic functional groups within the molecule [].

Q3: How is this compound synthesized in plants?

A3: this compound biosynthesis originates from the amino acid ornithine. Studies have shown that hygrine, another pyrrolidine alkaloid, serves as the direct precursor to this compound in plants like Scopolia lurida []. The incorporation of ornithine into the pyrrolidine ring structure of this compound aligns with the established biogenetic pathways for other related alkaloids [].

Q4: In which plants is this compound primarily found?

A4: this compound is primarily found in plants belonging to the Solanaceae and Erythroxylaceae families. Some notable examples include:

  • Erythroxylum coca: Coca leaves, known for their cocaine content, also contain this compound as a minor alkaloid [, , , , ].
  • Atropa belladonna: This plant, also known as deadly nightshade, contains various tropane alkaloids, including this compound [, ].
  • Datura species: Datura plants, known for their psychoactive properties, have also been found to contain this compound [, ].
  • Scopolia species: Like Atropa belladonna, Scopolia species are a source of tropane alkaloids and contain this compound [, ].
  • Convolvulus species: Certain bindweed species like Convolvulus arvensis and Convolvulus lanatus have been reported to contain this compound [, ].

Q5: How does the content of this compound vary within a plant?

A5: Research on Erythroxylum coca indicates that the distribution of this compound, along with other alkaloids like cocaine and methyl ecgonine, is not uniform within the leaf. The highest concentrations of these alkaloids are generally found in the lamina periphery [].

Q6: What are the potential pharmacological applications of this compound?

A6: While research on this compound's pharmacological properties is ongoing, some studies suggest potential applications:

  • Neurodegenerative disorders: Computational studies have explored the potential of this compound and other alkaloids from Withania somnifera as inhibitors against targets implicated in neurodegenerative diseases like Alzheimer's disease [, ].
  • Acetylcholinesterase inhibition: Research suggests that extracts from Datura metel, which contain this compound, exhibit acetylcholinesterase inhibitory activity. This property has led to investigations into its potential for managing Alzheimer's disease [].

Q7: Have there been any in vitro or in vivo studies on this compound's efficacy?

A7: While in silico studies provide valuable insights, further research, including cell-based assays and animal models, is needed to validate these findings and comprehensively evaluate this compound's efficacy for specific therapeutic applications.

Q8: What are the commonly used analytical methods for the detection and quantification of this compound?

A8: Researchers utilize various analytical techniques to identify and quantify this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for separating, identifying, and quantifying this compound based on its mass-to-charge ratio [, , , ].
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection or mass spectrometry provides a sensitive method for analyzing this compound in complex mixtures like plant extracts [, , , , , ].
  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC, often coupled with densitometry, is a versatile technique used for both qualitative and quantitative analysis of this compound, particularly in plant materials and formulations [, , ].

Q9: Have these analytical methods been validated for this compound analysis?

A10: The development and validation of reliable analytical methods are crucial for accurately assessing this compound levels in various matrices. Researchers have emphasized the importance of validating methods for analyzing coca leaf alkaloids, including this compound, in biological samples like oral fluid []. This validation process typically involves evaluating parameters like accuracy, precision, specificity, linearity, and limits of detection and quantification to ensure the method's suitability for the intended purpose.

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